

Alrizomadlin synergistic effects immunotherapy combinations

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Compound Focus: Alrizomadlin

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Clinical Trial Data for Alrizomadlin

The following tables summarize the efficacy and safety data from a Phase II study of **Alrizomadlin** in patients with advanced solid tumors, based on the latest results released at ASCO 2025 [1].

Table 1: Efficacy Data from Phase II Study (Data Cutoff: Feb 13, 2025)

Therapy Regimen	Cancer Type	Patient Number (Efficacy-evaluable)	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Key Responses
Alrizomadlin Monotherapy	Advanced Adenoid Cystic Carcinoma (ACC)	12	16.7%	100%	-
	Malignant Peripheral Nerve Sheath Tumor (MPNST)	5	-	80%	4 patients with Stable Disease (SD)

Therapy Regimen	Cancer Type	Patient Number (Efficacy-evaluable)	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Key Responses
Alrizomadlin + Toripalimab (PD-1 inhibitor)	Biliary-Tract Cancer (BTC)	6	16.7%	100%	-
	Liposarcoma (LPS)	6	16.7%	66.7%	-
	MPNST	2	Confirmed Partial Response (PR) in both patients	-	Progression-Free Survival (PFS) of 60+ and 96+ weeks

Table 2: Safety Profile Summary

Therapy Regimen	Patient Number (Safety-evaluable)	Grade 3 or Higher Treatment-Related Adverse Events (TRAEs)	Treatment-Related Serious Adverse Events (SAEs)	Discontinuation due to TRAEs
Alrizomadlin Monotherapy	24	33.3%	12.5% (3 patients)	1 patient
Alrizomadlin + Toripalimab	27	44.4%	29.6% (8 patients)	1 patient

Experimental Protocol & Mechanistic Insights

To help you evaluate the experimental evidence, here is a summary of the trial design and the proposed biological mechanism behind the synergy.

Experimental Protocol

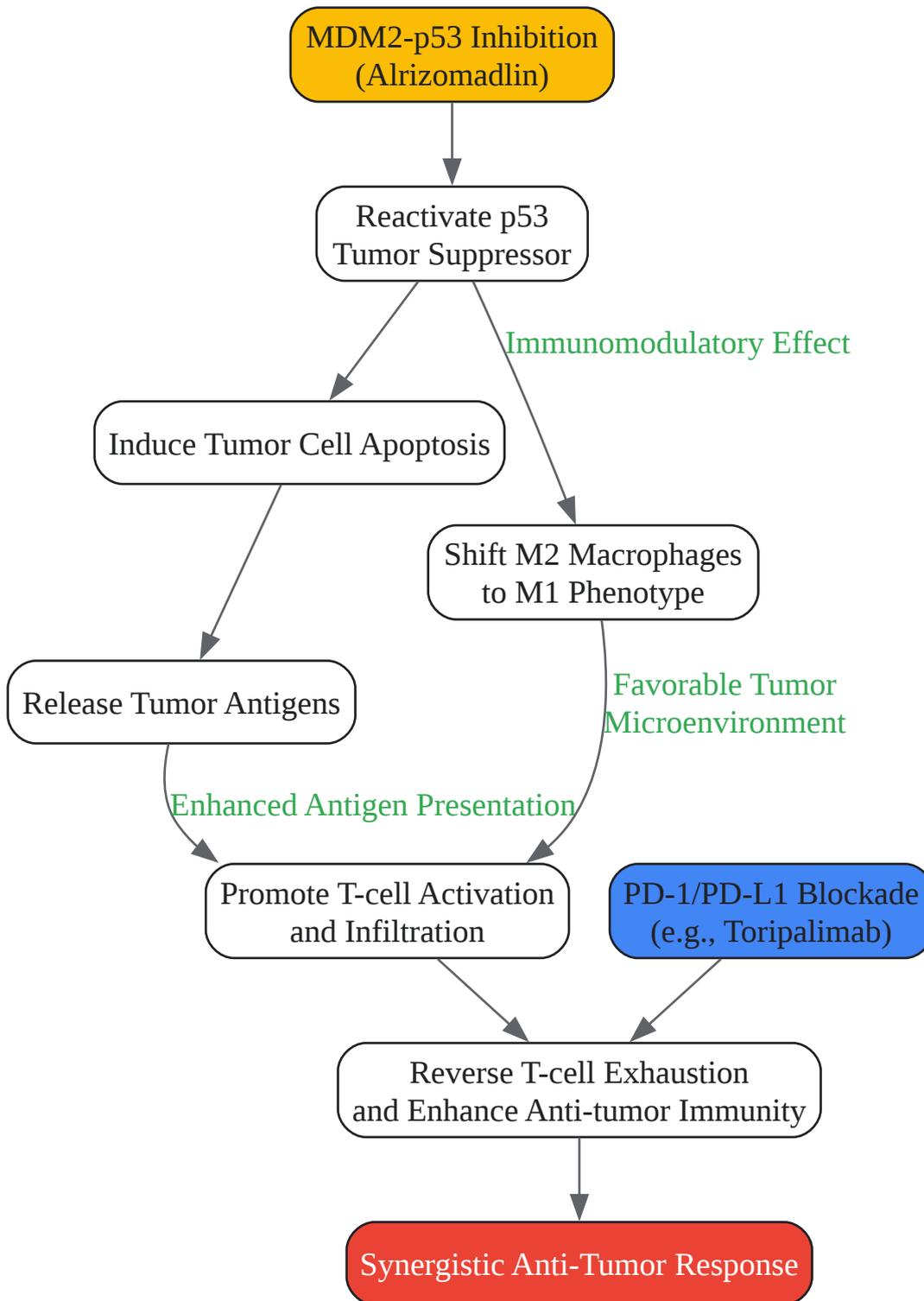
The data presented is from a **Phase II, open-label study** [1].

- **Patient Population:** The study enrolled 57 patients with advanced ACC, MPNST, LPS, BTC, and other solid tumors. Many had limited effective treatment options [1].
- **Dosing Regimen:**
 - **Monotherapy Arm: Alrizomadlin** was administered orally.
 - **Combination Arm: Alrizomadlin** was combined with the PD-1 inhibitor **Toripalimab**.
- **Primary Endpoints:** The study evaluated **Objective Response Rate (ORR)** and **Disease Control Rate (DCR)** assessed per RECIST v1.1 criteria, as well as safety [1].

Mechanism of Action and Synergy

Alrizomadlin is a novel, oral **MDM2-p53 inhibitor**. It works by blocking the MDM2-p53 protein-protein interaction, which reactivates the tumor-suppressor function of p53, leading to apoptosis (programmed cell death) in tumor cells with wild-type TP53 [1] [2].

Preclinical studies suggest its synergy with PD-1/PD-L1 inhibitors occurs through a multi-faceted mechanism, which can be visualized below.



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Interpretation and Context for Researchers

The data indicates that **Alrizomadlin**, both alone and combined with immunotherapy, represents a promising strategy for difficult-to-treat cancers.

- **Promising Activity in Rare Tumors:** The 100% DCR in ACC and durable responses in MPNST are particularly notable given the lack of effective treatments for these malignancies [1].
- **Overcoming Resistance:** The observed clinical activity in patients with tumors resistant to prior immuno-oncology drugs suggests that targeting the MDM2-p53 pathway may help overcome resistance to checkpoint inhibitors [2].
- **Manageable Safety:** The toxicity profile was considered manageable, with thrombocytopenia, nausea, and vomiting being common adverse events. This is consistent with the known profile of MDM2 inhibitors [1] [2].

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